5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction proceeds through the formation of an intermediate, which is then reacted with 4-chlorobenzyl chloride to introduce the chlorobenzyl sulfanyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorobenzyl sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The chlorobenzyl sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions, depending on the target and the specific conditions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
4-Chlorobenzyl sulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
The uniqueness of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of the dioxane ring and the chlorobenzyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-14(2)18-12(16)11(13(17)19-14)8-20-7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQMMPNORWDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=CC=C(C=C2)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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